Cas no 1353102-03-0 (methyl 2,3-difluoropyridine-4-carboxylate)

Methyl 2,3-difluoropyridine-4-carboxylate is a fluorinated pyridine derivative with a carboxylate ester functional group. This compound is valued for its versatility as a building block in pharmaceutical and agrochemical synthesis, where the difluoropyridine scaffold enhances metabolic stability and bioavailability. The ester group provides a reactive handle for further derivatization, enabling coupling reactions or hydrolysis to the corresponding carboxylic acid. Its fluorine substituents contribute to electronic modulation, influencing reactivity and binding interactions in target molecules. The compound is typically handled under standard laboratory conditions, with purity and stability making it suitable for precision applications in medicinal chemistry and material science.
methyl 2,3-difluoropyridine-4-carboxylate structure
1353102-03-0 structure
Product name:methyl 2,3-difluoropyridine-4-carboxylate
CAS No:1353102-03-0
MF:C7H5F2NO2
MW:173.116908788681
MDL:MFCD21090433
CID:3044917
PubChem ID:72698620

methyl 2,3-difluoropyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2,3-difluoroisonicotinate
    • METHYL 2,3-DIFLUOROPYRIDNE-4-CARBOXYLATE
    • Methyl 2,3-Difluoropyridine-4-carboxylic acid
    • METHYL 2,3-DIFLUOROPYRIDINE-4-CARBOXYLATE
    • CS-0043759
    • SCHEMBL16198463
    • MFCD21090433
    • AKOS022179740
    • DS-14266
    • METHYL2,3-DIFLUOROISONICOTINATE
    • 1353102-03-0
    • methyl 2,3-difluoropyridine-4-carboxylate
    • MDL: MFCD21090433
    • Inchi: 1S/C7H5F2NO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3
    • InChI Key: VCCABRBOMTXCBI-UHFFFAOYSA-N
    • SMILES: FC1C(=NC([H])=C([H])C=1C(=O)OC([H])([H])[H])F

Computed Properties

  • Exact Mass: 173.02883473g/mol
  • Monoisotopic Mass: 173.02883473g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2
  • XLogP3: 1.2

methyl 2,3-difluoropyridine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTCY006-10G
methyl 2,3-difluoropyridine-4-carboxylate
1353102-03-0 95%
10g
¥ 4,804.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTCY006-1G
methyl 2,3-difluoropyridine-4-carboxylate
1353102-03-0 95%
1g
¥ 957.00 2023-04-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M78250-250mg
Methyl 2,3-difluoroisonicotinate
1353102-03-0
250mg
¥486.0 2021-09-04
Alichem
A029006981-5g
Methyl 2,3-difluoroisonicotinate
1353102-03-0 95%
5g
500.70 USD 2021-06-08
1PlusChem
1P00HUHY-1g
Methyl 2,3-difluoroisonicotinate
1353102-03-0 96%
1g
$127.00 2025-02-28
eNovation Chemicals LLC
D762475-1g
Methyl 2,3-difluoroisonicotinate
1353102-03-0 98%
1g
$160 2025-02-19
abcr
AB449482-1g
Methyl 2,3-difluoropyridne-4-carboxylate; .
1353102-03-0
1g
€318.00 2024-04-19
Aaron
AR00HUQA-100mg
methyl 2,3-difluoroisonicotinate
1353102-03-0 98%
100mg
$21.00 2025-01-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTCY006-100mg
methyl 2,3-difluoropyridine-4-carboxylate
1353102-03-0 95%
100mg
¥145.0 2024-04-24
Ambeed
A193316-1g
Methyl 2,3-difluoroisonicotinate
1353102-03-0 98%
1g
$110.0 2024-04-24

Additional information on methyl 2,3-difluoropyridine-4-carboxylate

Methyl 2,3-Difluoropyridine-4-Carboxylate: A Comprehensive Overview

Methyl 2,3-difluoropyridine-4-carboxylate (CAS No. 1353102-03-0) is a significant compound in the field of organic chemistry, particularly within the realms of agrochemicals and pharmaceuticals. This compound, characterized by its unique structure and versatile applications, has garnered considerable attention in recent years due to its potential in various industries. In this article, we will delve into the properties, synthesis, applications, and the latest research findings related to methyl 2,3-difluoropyridine-4-carboxylate.

The molecular structure of methyl 2,3-difluoropyridine-4-carboxylate consists of a pyridine ring with fluorine atoms at positions 2 and 3, and a methyl ester group at position 4. This arrangement imparts the compound with distinct electronic and steric properties, making it highly reactive under specific conditions. The presence of fluorine atoms enhances the compound's stability and bioavailability, which are critical factors in its application as an intermediate in agrochemical synthesis.

Recent studies have highlighted the importance of methyl 2,3-difluoropyridine-4-carboxylate as a key intermediate in the production of pesticides and herbicides. Its ability to act as a precursor for more complex molecules has made it indispensable in the development of environmentally friendly agricultural solutions. For instance, researchers have explored its role in synthesizing novel pyridine-based compounds that exhibit enhanced efficacy against pests while minimizing environmental impact.

In addition to its role in agrochemicals, methyl 2,3-difluoropyridine-4-carboxylate has shown promise in the pharmaceutical industry. Its structural versatility allows for modifications that can target specific biological pathways. Recent advancements in medicinal chemistry have leveraged this compound to develop potential leads for treating various diseases, including cancer and infectious disorders. The incorporation of fluorine atoms into its structure has been particularly beneficial in optimizing pharmacokinetic properties such as absorption and metabolism.

The synthesis of methyl 2,3-difluoropyridine-4-carboxylate involves a multi-step process that typically begins with the preparation of the corresponding pyridine derivative. Fluorination at positions 2 and 3 is achieved through electrophilic substitution or other fluorination techniques, followed by esterification to introduce the methyl group at position 4. Researchers have optimized these steps to improve yield and reduce costs, making large-scale production feasible.

One of the most exciting developments involving methyl 2,3-difluoropyridine-4-carboxylate is its application in green chemistry initiatives. Scientists are increasingly focusing on sustainable methods to synthesize this compound using renewable resources and energy-efficient processes. For example, catalytic methods utilizing biodegradable catalysts have been explored to minimize waste and reduce environmental footprint during production.

Moreover, recent computational studies have provided deeper insights into the electronic properties of methyl 2,3-difluoropyridine-4-carboxylate, enabling better predictions of its reactivity under different conditions. These studies have been instrumental in designing more efficient synthetic pathways and identifying potential applications in advanced materials science.

In conclusion, methyl 2,3-difluoropyridine-4-carboxylate (CAS No. 1353102-03-0) stands out as a versatile compound with wide-ranging applications across multiple industries. Its unique structure and favorable chemical properties continue to drive innovation in agrochemicals, pharmaceuticals, and materials science. As research progresses, we can expect even more groundbreaking uses for this remarkable compound.

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